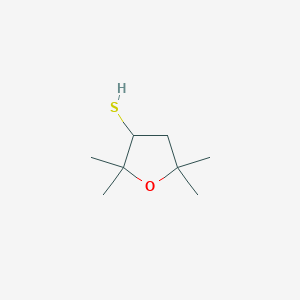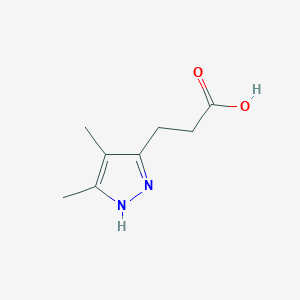
2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H8ClFO2S and a molecular weight of 222.66 g/mol . This compound is a sulfonyl fluoride derivative and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride typically involves the reaction of 2-(3-chlorophenyl)ethane-1-sulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and sulfides, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues . The molecular targets and pathways involved include enzymes such as serine proteases and other nucleophilic enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride include:
- 2-(3-Chlorophenyl)ethane-1-sulfonyl chloride
- 2-Chloroethanesulfonyl chloride
- 4-Chlorobenzylsulfonyl chloride
Uniqueness
What sets this compound apart from these similar compounds is its specific reactivity and the presence of the fluoride group, which imparts unique chemical properties and reactivity patterns. This makes it particularly useful in applications requiring selective inhibition of enzymes and other nucleophilic targets .
Properties
Molecular Formula |
C8H8ClFO2S |
|---|---|
Molecular Weight |
222.66 g/mol |
IUPAC Name |
2-(3-chlorophenyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C8H8ClFO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2 |
InChI Key |
KSMPIJQAJWAJIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



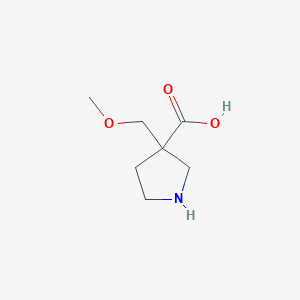


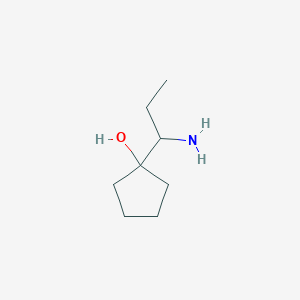
![2-{5-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13246849.png)
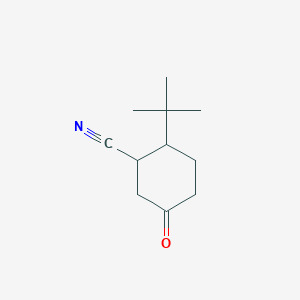
![(4-[3-(2-Aminoethyl)phenyl]phenyl)methanol](/img/structure/B13246864.png)


